molecular formula C25H34N4O6S B12705784 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate CAS No. 85455-45-4

2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate

Cat. No.: B12705784
CAS No.: 85455-45-4
M. Wt: 518.6 g/mol
InChI Key: QNHFJOWAGUXXFU-UHFFFAOYSA-N
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Description

2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate is a complex organic compound with a unique structure that includes azo, sulfonyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The resulting azo compound is then subjected to sulfonylation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its azo and sulfonyl groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The sulfonyl group can form strong interactions with proteins, potentially altering their function. The ester group can be hydrolyzed to release the active compound in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxyphenyl)sulphonyl)ethyl acetate
  • 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methylphenyl)sulphonyl)ethyl propionate

Uniqueness

2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

85455-45-4

Molecular Formula

C25H34N4O6S

Molecular Weight

518.6 g/mol

IUPAC Name

2-[4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]-5-methoxy-2-methylphenyl]sulfonylethyl propanoate

InChI

InChI=1S/C25H34N4O6S/c1-7-25(31)35-12-13-36(32,33)24-16-23(34-6)22(14-17(24)4)28-27-20-11-10-19(29(8-2)9-3)15-21(20)26-18(5)30/h10-11,14-16H,7-9,12-13H2,1-6H3,(H,26,30)

InChI Key

QNHFJOWAGUXXFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1C)N=NC2=C(C=C(C=C2)N(CC)CC)NC(=O)C)OC

Origin of Product

United States

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